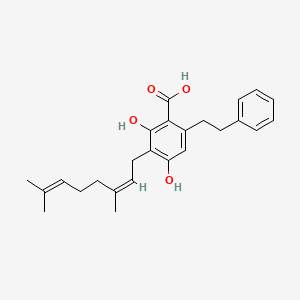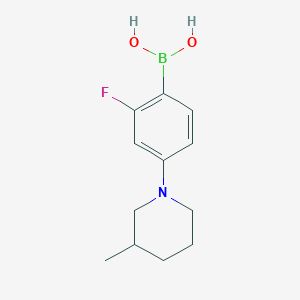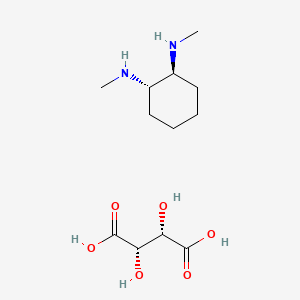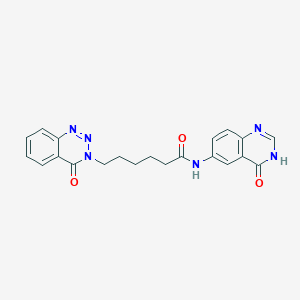
(2-(sec-Butyl)-6-fluoropyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(sec-Butyl)-6-fluoropyridin-4-yl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions. This compound features a boronic acid group attached to a pyridine ring substituted with a sec-butyl group and a fluorine atom. The presence of the boronic acid moiety makes it a valuable reagent for forming carbon-carbon bonds in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(sec-Butyl)-6-fluoropyridin-4-yl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of an alkene or alkyne to introduce the boronic acid group. This reaction is generally rapid and can be carried out under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using specialized equipment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-(sec-Butyl)-6-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions often involve mild temperatures and pressures to maintain the integrity of the boronic acid group .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions may produce boronic esters .
Scientific Research Applications
(2-(sec-Butyl)-6-fluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-(sec-Butyl)-6-fluoropyridin-4-yl)boronic acid in chemical reactions involves the formation of a boron-carbon bond, which facilitates the transfer of organic groups between reactants. In Suzuki–Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Formylphenylboronic acid: Another boronic acid derivative with a formyl group, used in the synthesis of biologically active compounds.
sec-Butylboronic acid: A related compound with a sec-butyl group but lacking the pyridine ring and fluorine substitution.
Uniqueness
(2-(sec-Butyl)-6-fluoropyridin-4-yl)boronic acid is unique due to the combination of its sec-butyl group, fluorine atom, and pyridine ring, which confer specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specialized applications in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C9H13BFNO2 |
|---|---|
Molecular Weight |
197.02 g/mol |
IUPAC Name |
(2-butan-2-yl-6-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H13BFNO2/c1-3-6(2)8-4-7(10(13)14)5-9(11)12-8/h4-6,13-14H,3H2,1-2H3 |
InChI Key |
DJZJLYGHTRWJQQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)F)C(C)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Ethoxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085445.png)


![1-(2,3-Dimethoxyphenyl)-2-(6-ethyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085456.png)
![Tert-butyl[2-(2-iodoethoxy)ethoxy]diphenylsilane](/img/structure/B14085464.png)
![(1S,2S,4R)-4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B14085472.png)
![1-(4-bromophenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B14085473.png)


![Tert-butyl 3-[3-(dimethylamino)-2-(3-methyl-1,2-oxazol-5-yl)prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B14085481.png)



![7-Chloro-6-methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085523.png)
